3''-Hydroxypravastatin, (R)-
Description
Structure
3D Structure
Properties
CAS No. |
773073-26-0 |
|---|---|
Molecular Formula |
C23H36O8 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14+,16+,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
ASZMMNUWSMFMJO-HMCXMWFFSA-N |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@@H](C)O)O |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O |
Origin of Product |
United States |
Biosynthesis and Formation Pathways of 3 Hydroxypravastatin, R
Acid-Catalyzed Isomerization Processes
Pravastatin (B1207561) and its derivatives are susceptible to degradation under various stress conditions, including acidic environments. innovareacademics.in One of the major biotransformation and degradation pathways for pravastatin is isomerization. google.comdroracle.ai Under acidic conditions, such as those found in the stomach, pravastatin can isomerize to its inactive metabolite, 3α-iso-pravastatin. nih.gov This acid-catalyzed isomerization can also potentially lead to the formation of other isomers, including epimers of hydroxypravastatin.
Spontaneous Decomposition Routes
Statins as a class of drugs are known to be susceptible to hydrolysis, especially at high temperatures and humidity. innovareacademics.in The lactone ring present in some statins can be hydrolyzed to the corresponding β-hydroxy acid. innovareacademics.in While pravastatin is administered in its active hydroxy acid form, it can still undergo degradation. nih.gov Spontaneous decomposition can lead to a variety of degradation products, and forced degradation studies have shown that pravastatin degrades under acid, base, and oxidative stress conditions. innovareacademics.in These degradation pathways could potentially involve the formation and subsequent degradation of hydroxylated derivatives like 3''-Hydroxypravastatin, (R)-.
Microbial and Biotechnological Production Approaches for Hydroxylated Statins
The production of hydroxylated statins, a class of cholesterol-lowering drugs, heavily relies on microbial and biotechnological methods. These approaches are favored over complex chemical syntheses due to their high regio- and stereospecificity, leading to purer compounds and more environmentally friendly processes. mdpi.com The primary method involves the specific hydroxylation of a precursor statin molecule, such as compactin, through biotransformation. ijsrch.comnih.gov
Historically, the industrial production of pravastatin, a hydroxylated derivative of compactin (mevastatin), has been a prime example of a successful biotransformation process. ijsrch.comdrugbank.com This is typically a dual-step fermentation process. ijsrch.com First, a fungus like Penicillium citrinum or Aspergillus terreus is cultivated to produce the precursor, compactin. ijsrch.comnih.gov Subsequently, the compactin is introduced into a culture of a different microorganism, most notably Streptomyces carbophilus, which performs the critical hydroxylation step. ijsrch.comnih.govdrugbank.com
The bacterium Streptomyces carbophilus possesses a cytochrome P450 enzyme system that specifically hydroxylates compactin at the C6 position to yield pravastatin. ijsrch.comnih.govsdu.edu.cn Researchers have isolated and identified various other actinomycetes capable of this bioconversion, including other Streptomyces species, Actinomadura, and Pseudonocardia. sdu.edu.cnresearchgate.netnih.gov For instance, a strain identified as Streptomyces sp. Y-110, isolated from a soil sample, demonstrated efficient conversion of compactin to pravastatin. nih.govresearchgate.net Studies have focused on optimizing this biotransformation through various fermentation strategies, such as fed-batch and continuous feeding of the compactin substrate, to improve yields and conversion rates. nih.govresearchgate.net
Table 1: Research Findings on the Biotransformation of Compactin to Pravastatin
| Microorganism | Fermentation Type | Precursor (Compactin) Input | Product (Pravastatin) Yield | Conversion Rate / Time | Reference |
|---|---|---|---|---|---|
| Streptomyces sp. Y-110 | Batch Culture | 750 mg/L | 340 mg/L | N/A (24 h) | nih.govresearchgate.net |
| Streptomyces sp. Y-110 | Intermittent Fed-Batch | 2000 mg/L | 1000 mg/L | 10 mg/L/h | nih.govresearchgate.net |
| Streptomyces sp. Y-110 | Continuous Fed-Batch | N/A | N/A | 15 mg/L/h | nih.govresearchgate.net |
| Streptomyces xanthochromogenes S 33-1 (mutant strain) | Fed-Batch | 2 g/L (daily dose) | N/A | 83% conversion | researchgate.net |
Advances in biotechnology have enabled the development of more streamlined and efficient production methods for hydroxylated statins. A key focus has been the identification, characterization, and engineering of the cytochrome P450 (CYP) monooxygenases responsible for the hydroxylation reactions. sdu.edu.cnpnas.org For example, the enzyme P450sca (CYP105A3) from S. carbophilus was identified as the catalyst for converting compactin to pravastatin. sdu.edu.cn Similarly, CYP105D7 from Streptomyces avermitilis was also shown to catalyze this specific C6-hydroxylation. sdu.edu.cn
This knowledge has paved the way for creating recombinant microbial cell factories. Scientists have successfully engineered microorganisms like Escherichia coli and the fungus Penicillium chrysogenum to express these specific CYP enzymes. sdu.edu.cnresearchgate.netresearchgate.net This strategy can consolidate the traditional two-step process into a single-step fermentation, significantly improving efficiency. researchgate.net For instance, reprogramming P. chrysogenum by introducing a newly discovered and engineered hydroxylating enzyme allows for the direct fermentation of pravastatin. researchgate.netresearchgate.net
Furthermore, enzyme engineering has been used to create novel hydroxylated statin metabolites. By generating mutant libraries of bacterial CYP102A1, researchers have successfully produced specific human metabolites of atorvastatin, demonstrating the power of this approach to create highly active and valuable hydroxylated derivatives. mdpi.com These biocatalytic systems, often using whole-cell biotransformation, are considered more eco-friendly and can increase the yield of desired products compared to chemical synthesis. mdpi.com
Table 2: Key Cytochrome P450 Enzymes in Statin Hydroxylation
| Enzyme (CYP Family) | Source Organism | Substrate | Product | Reference |
|---|---|---|---|---|
| P450sca (CYP105A3) | Streptomyces carbophilus | Compactin | Pravastatin (6-hydroxy compactin) | sdu.edu.cn |
| CYP105D7 | Streptomyces avermitilis | Compactin | Pravastatin | sdu.edu.cn |
| CYP105AS1 | Amycolatopsis orientalis | Compactin | Pravastatin | sdu.edu.cn |
| CYP102A1 (mutants) | Bacillus megaterium | Atorvastatin | 4-OH atorvastatin | mdpi.com |
| CYP102A1 (mutants) | Bacillus megaterium | Monacolin J | C-6′a-hydroxymethyl monacolin J | mdpi.com |
Metabolism and Biotransformation of 3 Hydroxypravastatin, R
In Vitro Metabolic Profiling and Identification
The in vitro assessment of drug metabolism is a cornerstone of pharmaceutical research, providing vital insights into the metabolic stability and potential pathways of a compound. For 3''-Hydroxypravastatin, (R)-, such studies are crucial to characterize its fate within the body.
Use of Subcellular Fractions (e.g., human liver microsomes, intestinal microsomes)
Human liver microsomes are a primary tool for in vitro drug metabolism studies as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. While pravastatin (B1207561) itself is known to have minimal metabolism by CYP enzymes, studies utilizing human small intestinal microsomes have demonstrated the generation of a "hydroxypravastatin" metabolite. This suggests that hydroxylation, a key phase I metabolic reaction, can occur in extrahepatic tissues.
The metabolic stability of a compound in these subcellular fractions is a key parameter, indicating its susceptibility to enzymatic degradation. Although specific metabolic stability data for 3''-Hydroxypravastatin, (R)- in human liver or intestinal microsomes is not extensively detailed in publicly available literature, the general understanding of pravastatin's metabolism suggests that this hydroxylated form would likely exhibit a different metabolic profile compared to the parent drug.
Cofactor Requirements for Metabolic Conversions (e.g., NADP)
Metabolic reactions catalyzed by enzymes within microsomes are dependent on specific cofactors. For the oxidative reactions mediated by cytochrome P450 enzymes, Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) in its reduced form (NADPH) is an essential cofactor. NADPH donates electrons to the CYP enzyme, enabling the activation of molecular oxygen and subsequent oxidation of the substrate. Therefore, in vitro incubations of 3''-Hydroxypravastatin, (R)- with human liver or intestinal microsomes would necessitate the presence of an NADPH-generating system to support any potential CYP-mediated further metabolism.
Characterization of Downstream Metabolites
The primary metabolite of pravastatin is its 3α-hydroxy isomer, which corresponds to 3''-Hydroxypravastatin droracle.ai. Further metabolism of this hydroxylated compound can lead to the formation of additional downstream metabolites. Studies on pravastatin metabolism in isolated rat hepatocytes have identified a glutathione conjugate and a dihydrodiol as major metabolites, formed via an epoxide intermediate tandfonline.com. This suggests that 3''-Hydroxypravastatin, (R)- could also undergo epoxidation followed by conjugation or hydrolysis.
Table 1: Potential Downstream Metabolites of 3''-Hydroxypravastatin, (R)-
| Metabolite Type | Potential Formation Pathway |
| Epoxide Derivative | Oxidation of the double bond in the hexahydronaphthalene ring system. |
| Dihydrodiol | Hydrolysis of the epoxide intermediate. |
| Glutathione Conjugate | Enzymatic conjugation of the epoxide intermediate with glutathione. |
| Glucuronide Conjugate | Direct conjugation of the hydroxyl group with glucuronic acid. |
| Sulfate Conjugate | Direct conjugation of the hydroxyl group with a sulfonate group. |
Enzymatic Systems Involved in Further Metabolism
The biotransformation of 3''-Hydroxypravastatin, (R)- is likely to involve a variety of enzymatic systems, extending beyond the initial hydroxylation of the parent compound.
Investigations of 3-Alpha-Hydroxysteroid Dehydrogenase Activity
Potential for Conjugation Reactions
Conjugation reactions represent a major pathway for the metabolism and elimination of pravastatin and its metabolites.
Glucuronidation: Glucuronidation is a primary metabolic pathway for pravastatin drugbank.com. This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl group of 3''-Hydroxypravastatin, (R)- presents a likely site for glucuronidation, which would significantly increase its water solubility and facilitate its excretion.
Sulfation: Sulfation is another important phase II conjugation reaction. For pravastatin, metabolism in the small intestine has been shown to involve sulfation and subsequent degradation tandfonline.com. Therefore, it is highly probable that the 3''-hydroxyl group of its metabolite could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.
Comparative Metabolic Studies of Pravastatin and its Hydroxylated Metabolites
The biotransformation of pravastatin involves several metabolic pathways, leading to the formation of various hydroxylated metabolites and isomers. Understanding the distinct metabolic fates of these compounds is crucial for a comprehensive pharmacological profile.
Differentiating Metabolic Fates of Various Pravastatin Isomers
Pravastatin is administered in its active hydroxy acid form and undergoes metabolism primarily in the liver, with some processing also occurring in the stomach and kidneys. drugbank.comclinpgx.org The biotransformation of pravastatin leads to several isomers, each with a distinct metabolic fate and pharmacological activity. The major biotransformation pathways include isomerization and enzymatic ring hydroxylation. droracle.ainih.gov
One of the main metabolites is the 3α-hydroxy isomer of pravastatin, also known as SQ 31,906. droracle.ainih.gov This metabolite is formed through isomerization and exhibits significantly reduced pharmacological activity, possessing only 1/10 to 1/40 of the HMG-CoA reductase inhibitory activity of the parent compound, pravastatin. nih.gov Another key isomerization product is 6-epi pravastatin. droracle.ainih.gov
In the acidic environment of the stomach, pravastatin can undergo presystemic conversion to an inactive isomer, 3′α-iso-pravastatin acid (3αPVA). nih.gov This conversion highlights the impact of physiological conditions on the metabolic profile of pravastatin.
Furthermore, studies utilizing human small intestinal microsomes have identified the formation of 3'alpha,5'beta, 6'beta-trihydroxypravastatin and other hydroxypravastatin forms. nih.gov In the small intestine, pravastatin is also subject to sulfation and subsequent degradation, leading to its main metabolite in this tissue, 3'alpha-iso-pravastatin. nih.gov
| Isomer/Metabolite | Formation Pathway | Location of Metabolism | Pharmacological Activity Relative to Pravastatin |
|---|---|---|---|
| 3α-hydroxy pravastatin (SQ 31,906) | Isomerization | Liver | 1/10 to 1/40 |
| 6-epi pravastatin | Isomerization | Liver | Not specified |
| 3′α-iso-pravastatin acid (3αPVA) | Isomerization (acid-catalyzed) | Stomach | Inactive |
| 3'alpha,5'beta, 6'beta-trihydroxypravastatin | Hydroxylation | Small Intestine | Not specified |
| Hydroxypravastatin | Hydroxylation | Small Intestine | Not specified |
| 3'alpha-iso-pravastatin | Sulfation and degradation | Small Intestine | Not specified |
Relative Contribution of Oxidative versus Other Biotransformation Pathways
The metabolism of pravastatin is characterized by a minimal role of oxidative pathways, particularly those mediated by the cytochrome P450 (CYP) enzyme system. This distinguishes pravastatin from many other statins. droracle.ai
The primary routes of pravastatin biotransformation are non-oxidative, including:
Isomerization: As detailed previously, this is a major pathway leading to metabolites like 3α-hydroxy pravastatin and 6-epi pravastatin. droracle.ainih.gov
Glucuronidation: This is a significant conjugation reaction in the metabolism of pravastatin. drugbank.com
Sulfation: This pathway is particularly relevant in the small intestine. nih.gov
| Biotransformation Pathway | Relative Contribution | Key Enzymes/Processes | Primary Metabolites |
|---|---|---|---|
| Isomerization | Major | Non-enzymatic (acidic pH) and enzymatic | 3α-hydroxy pravastatin, 6-epi pravastatin, 3′α-iso-pravastatin acid |
| Glucuronidation | Major | UDP-glucuronosyltransferases (UGTs) | Pravastatin glucuronide |
| Enzymatic Ring Hydroxylation (Oxidative) | Minor | Cytochrome P450 enzymes | SQ 31,945, 3'alpha,5'beta, 6'beta-trihydroxypravastatin |
| Sulfation | Minor (region-specific) | Sulfotransferases (SULTs) | Pravastatin sulfate (intermediate) |
Molecular Pharmacology and Mechanism of Action of 3 Hydroxypravastatin, R
Molecular Target Identification and Validation
The primary molecular target for 3''-Hydroxypravastatin, (R)-, as with its parent compound pravastatin (B1207561), is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. purdue.edunih.gov This enzyme serves a critical rate-limiting role in the biosynthesis of cholesterol. purdue.edunih.govnih.gov HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a necessary precursor for cholesterol and other isoprenoids. purdue.edumdpi.com
The interaction is highly specific, and the binding affinity of statins for HMG-CoA reductase is significantly higher than that of the natural substrate, with affinities in the nanomolar range, compared to the micromolar affinity of HMG-CoA. helsinki.finih.gov This high-affinity binding underscores the potency of statins as inhibitors of this key enzyme in cholesterol metabolism.
The binding affinity of statins to HMG-CoA reductase is a key determinant of their inhibitory potency. For statins in general, the inhibition constants (Ki) are in the nanomolar range, signifying a very high affinity for the enzyme's active site. nih.govnih.gov While specific apparent Michaelis constant (Km) values for 3''-Hydroxypravastatin, (R)- are not extensively detailed in publicly available literature, the kinetic behavior can be inferred from studies on the broader class of statins.
Research on various statins has demonstrated Ki values ranging from 2 to 250 nM. nih.gov The interaction is characterized by a balance of hydrogen bonding, van der Waals forces, and hydrophobic interactions within the enzyme's binding pocket. nih.gov For pravastatin, the parent compound, the binding affinity is predominantly driven by entropy changes at physiological temperatures. nih.gov The high affinity of these molecules allows them to effectively compete with the endogenous substrate, HMG-CoA, and inhibit the enzyme's catalytic activity.
| Parameter | Value Range for Statins | Reference |
| Inhibition Constant (Ki) | 2 - 250 nM | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The chemical structure of a statin is critical to its interaction with HMG-CoA reductase. The structure generally consists of two main parts: a pharmacophore that mimics the HMG-CoA substrate and a hydrophobic cyclic structure with various substituents. The pharmacophore, a 3,5-dihydroxycarboxylic acid moiety, is essential for the competitive inhibition.
Stereochemistry plays a crucial role in the biological activity of statins. The enzymatic reaction catalyzed by HMG-CoA reductase is highly stereospecific, utilizing (S)-HMG-CoA to produce (R)-mevalonate, while the (R)-HMG-CoA isomer is not a substrate. purdue.edu This inherent stereoselectivity of the active site means that the spatial arrangement of atoms in an inhibitor molecule is a critical determinant of its binding affinity and potency.
For 3''-Hydroxypravastatin, the (R)- configuration at the 3''-position is a key stereochemical feature. It has been noted that the (R)-enantiomer of 3''-hydroxylated pravastatin exhibits enhanced potency. smolecule.com The precise orientation of the hydroxyl group in the (R)-configuration likely allows for a more favorable interaction with specific amino acid residues within the HMG-CoA reductase active site. This optimal fit can lead to stronger binding, and consequently, more effective inhibition of the enzyme compared to other stereoisomers. The development of synthetic routes for statins often emphasizes stereocontrolled construction of chiral centers, such as the syn-1,3-diol moiety, to ensure the production of the most biologically active isomer. researchgate.net
The pharmacological potency of 3''-Hydroxypravastatin, (R)- is best understood in comparison to its parent drug, pravastatin, and other statins. Pravastatin itself is classified as a low-to-moderate intensity statin. clarityxdna.com It is less potent in lowering LDL cholesterol on a milligram-per-milligram basis compared to other statins such as simvastatin, atorvastatin, and rosuvastatin. droracle.airesearchgate.netnih.gov
The 3α-hydroxyisomeric metabolite of pravastatin, a major metabolite, is also an active inhibitor of HMG-CoA reductase, but its potency is significantly lower than that of pravastatin. wikipedia.orgdroracle.ai Studies indicate that this metabolite possesses approximately 2.5% to 10% of the inhibitory activity of the parent compound. wikipedia.org This demonstrates that while hydroxylation does not eliminate activity, the position and nature of the modification can substantially alter the pharmacological potency.
Table of Comparative Potency of HMG-CoA Reductase Inhibitors
| Compound | Potency Relative to Pravastatin | Classification | Reference |
|---|---|---|---|
| Pravastatin | Baseline | Low-to-Moderate Intensity | clarityxdna.com |
| 3α-Hydroxyisomeric Metabolite | 2.5% - 10% of Pravastatin | Active Metabolite | wikipedia.org |
| Simvastatin | More Potent | Moderate-to-High Intensity | droracle.ai |
| Atorvastatin | More Potent | High Intensity | clarityxdna.comresearchgate.net |
| Rosuvastatin | More Potent | High Intensity | nih.gov |
Mechanistic Insights into Enzyme Inhibition
The inhibitory activity of statins, including metabolites like 3''-Hydroxypravastatin, (R)-, is centered on their interaction with HMG-CoA reductase. This interaction prevents the natural substrate, HMG-CoA, from binding to the enzyme's active site, thereby halting the cholesterol synthesis pathway.
Competitive Inhibition Mechanisms
Statins, as a class of drugs, are classic examples of competitive inhibitors. helsinki.fijmir.org They structurally mimic the endogenous substrate, HMG-CoA. This structural similarity allows them to bind to the active site of HMG-CoA reductase with high affinity. The binding of statins to the enzyme is reversible. nih.gov
The binding of a competitive inhibitor like a statin to HMG-CoA reductase can be represented by the following equilibrium:
E + I ⇌ EI
Where:
E represents the free enzyme (HMG-CoA reductase).
I represents the inhibitor (e.g., 3''-Hydroxypravastatin, (R)-).
EI represents the enzyme-inhibitor complex.
The formation of the EI complex prevents the enzyme from binding to its substrate, HMG-CoA, thus blocking the catalytic reaction that produces mevalonate, a precursor to cholesterol. helsinki.fi
Interactive Data Table: Inhibitory Potency of Selected Statins
| Statin | IC50 (nM) | Ki (nM) |
| Pravastatin | 40.6 japsonline.com | Data not available |
| Rosuvastatin | ~5.4 | ~0.1 nih.gov |
| Atorvastatin | Data not available | Data not available |
| Simvastatin | Data not available | Data not available |
Note: The table presents available data for pravastatin and rosuvastatin for comparative purposes, as specific data for 3''-Hydroxypravastatin, (R)- was not found in the searched literature.
Differential Effects on Enzyme Conformation
The binding of an inhibitor to an enzyme's active site often induces conformational changes in the enzyme's structure. These changes are crucial for the inhibitory mechanism. For HMG-CoA reductase, the binding of statins is known to cause significant structural rearrangements.
The active site of HMG-CoA reductase is located at the interface of a dimer. researchgate.netpurdue.edu Structural studies, primarily using X-ray crystallography, have revealed that the binding of statins to this site displaces a flexible flap domain of the enzyme. nih.gov This conformational change effectively locks the active site in a state that is unable to bind the natural substrate, HMG-CoA, or proceed with the catalytic reaction.
While specific crystallographic or spectroscopic data detailing the conformational changes induced by 3''-Hydroxypravastatin, (R)- are not available, molecular modeling and dynamics simulations of other statins provide insights into these interactions. nih.govrsc.org These studies suggest that interactions with key amino acid residues within the active site, such as Lys735, Arg590, Asp690, and Asn686, are critical for inhibitor binding and the subsequent conformational changes. nih.gov The sterol-sensing domain of HMG-CoA reductase has been shown to exist in two distinct conformations, and the transition between these states is crucial for the enzyme's regulation. nih.gov It is plausible that 3''-Hydroxypravastatin, (R)-, like other statins, influences this conformational equilibrium to exert its inhibitory effect.
The binding of different statins can result in subtle variations in the enzyme's final conformation due to differences in their chemical structures. For instance, some statins form additional hydrogen bonds with active site residues that are not observed with other members of the class. nih.gov These differential interactions likely contribute to the observed differences in their inhibitory potencies.
Advanced Analytical Methodologies for Research on 3 Hydroxypravastatin, R
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating 3''-Hydroxypravastatin, (R)- from its parent drug and other metabolites prior to detection and quantification. Both high-performance liquid chromatography and gas chromatography have been employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of 3''-Hydroxypravastatin, (R)-, offering robust and reproducible separation from Pravastatin (B1207561) and other related compounds. Various HPLC methods have been developed, often utilizing reversed-phase columns to effectively separate these hydrophilic compounds.
Commonly used stationary phases include C8 and C18 columns. nih.govresearchgate.netscienceopen.com The mobile phase typically consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net Isocratic elution is often sufficient for separation, providing a simple and rapid analytical method. nih.govresearchgate.netscispace.com
A variety of detection methods can be coupled with HPLC for the analysis of 3''-Hydroxypravastatin, (R)-. Ultraviolet (UV) detection is a common and cost-effective option, with the chromophore in the molecule allowing for detection at specific wavelengths, typically around 238-240 nm. nih.govresearchgate.netresearchgate.net However, for higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine, mass spectrometry (MS) is the preferred detection method. nih.govnih.gov Other detectors that have been used in HPLC analysis include photodiode array (PDA) detectors, which provide spectral information, and fluorescence detectors. b-ac.co.ukrsc.org
Interactive Table: HPLC Methods for Pravastatin and Metabolite Analysis
| Column Type | Mobile Phase | Detection Method | Analyte(s) | Reference |
|---|---|---|---|---|
| Waters Symmetry C18 | Acetonitrile and 10 mM ammonium acetate buffer | MS/MS | Pravastatin, 3α-hydroxy pravastatin | nih.gov |
| Zorbax SB-C18 | Acetonitrile and 5 mM ammonium acetate buffer | MS/MS | Pravastatin, Aspirin | nih.gov |
| Teknokroma C8 | Methanol, 10mM ammonium acetate, triethylamine | UV | Pravastatin | nih.gov |
| Phenyl HYPERSIL C18 | Acetonitrile, 0.1% diethyl amine | UV | Pravastatin, Fenofibrate | researchgate.net |
| Phenomenex® Luna 5μm C18 | Acetonitrile, 0.02M potassium dihydrogen orthophosphate | UV | Pravastatin | researchgate.net |
| Hypurity C18 | Acetonitrile, water with 0.1% v/v formic acid | MS/MS | Rosuvastatin, Metformin | scienceopen.com |
Gas Chromatography (GC) Applications
While less common than HPLC, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) has also been utilized for the analysis of Pravastatin and its metabolites. nih.gov Due to the low volatility of these compounds, derivatization is a necessary step to convert them into more volatile forms suitable for GC analysis. sigmaaldrich.com This typically involves converting the polar functional groups into less polar derivatives. lipidmaps.org GC-MS offers high sensitivity and specificity, but the additional sample preparation step of derivatization can add complexity to the analytical workflow. lipidmaps.orgnih.gov
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) has become an indispensable tool for the definitive quantification and structural characterization of 3''-Hydroxypravastatin, (R)-. Its high sensitivity and selectivity allow for the detection of low concentrations of the metabolite in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 3''-Hydroxypravastatin, (R)- in biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for the specific detection and quantification of the target analyte even in the presence of complex matrix components. nih.govnih.gov
The choice of ionization mode is a critical parameter in developing a sensitive LC-MS/MS method. For 3''-Hydroxypravastatin, (R)- and its parent compound, Pravastatin, electrospray ionization (ESI) is commonly used. Both positive and negative ion modes have been investigated, with the negative ion mode often demonstrating superior performance. nih.govmdpi.com
In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most abundant ion and is selected as the precursor ion for fragmentation. nih.govnih.gov This mode has been shown to provide a more reproducible and sensitive response for quantification compared to the positive ion mode, where sodium adducts [M+Na]⁺ may be observed. nih.gov The optimization of ESI source parameters, such as capillary voltage, nebulizer pressure, and gas temperature, is crucial for maximizing the ionization efficiency and achieving the desired sensitivity. spectroscopyonline.comund.edu
The use of an appropriate internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS analysis. An ideal internal standard should have similar physicochemical properties to the analyte and experience similar effects during sample preparation, chromatography, and ionization. cerilliant.combioanalysis-zone.com
For the analysis of 3''-Hydroxypravastatin, (R)-, a stable isotope-labeled (SIL) analog, such as Pravastatin-d3, is often the preferred choice for an internal standard. nih.govnih.gov SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the analytical process. bioanalysis-zone.com This co-elution and similar ionization behavior effectively compensates for any variations in sample extraction, injection volume, and matrix effects, leading to highly accurate and precise results. cerilliant.com
In cases where a SIL internal standard is not available, other structurally related compounds can be used. Examples of other internal standards that have been employed in the analysis of Pravastatin and its metabolites include Omeprazole, Furosemide, and Triamcinolone. nih.govnih.gov The selection of a suitable internal standard is a critical step in method development and validation.
Interactive Table: Internal Standards Used in the Analysis of Pravastatin and its Metabolites
| Internal Standard | Analyte(s) | Rationale for Selection | Reference |
|---|---|---|---|
| Pravastatin-d3 | Pravastatin, 3α-hydroxy pravastatin | Stable isotope-labeled analog, similar chemical and physical properties. | nih.govnih.gov |
| Omeprazole | Pravastatin | Equivalent extraction efficiency and shorter retention time. | |
| Furosemide | Pravastatin, Aspirin | Used in a validated LC-MS/MS method for simultaneous quantification. | nih.govresearchgate.net |
| Triamcinolone | Pravastatin, 3-hydroxy isomeric metabolite, Pravalactone, Fenofibric acid | Used in a validated LC-DAD-MS/MS method. | nih.gov |
Parameters for Method Validation (e.g., lower limit of quantification, precision, accuracy)
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. europa.eu Key parameters include the lower limit of quantification (LLOQ), precision, and accuracy. europa.euich.orgdemarcheiso17025.com The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, often expressed as the relative standard deviation (RSD). open-pde.infodiva-portal.org Accuracy is the closeness of the mean of a set of results to the actual or true value, typically expressed as a percentage. open-pde.infodiva-portal.org
For 3''-Hydroxypravastatin, (R)-, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has established these parameters in biological matrices such as plasma and urine. nih.gov In plasma, the LLOQ for 3''-Hydroxypravastatin, (R)- was determined to be 0.105 ng/mL. nih.gov The method's accuracy was found to be between 97.2% and 106%, with intra-day and inter-day precision having a relative deviation of less than 10%. nih.gov In urine samples, the LLOQ was 2.00 ng/mL, with accuracy ranging from 98.2% to 105% and a relative deviation for precision also below 10%. nih.gov
Method Validation Parameters for 3''-Hydroxypravastatin, (R)- by LC-MS/MS
This table summarizes the key validation parameters for the quantitative analysis of 3''-Hydroxypravastatin, (R)- in human plasma and urine.
| Biological Matrix | Parameter | Value | Reference |
|---|---|---|---|
| Plasma | Lower Limit of Quantification (LLOQ) | 0.105 ng/mL | nih.gov |
| Accuracy | 97.2% - 106% | nih.gov | |
| Precision (Relative Deviation) | < 10% | nih.gov | |
| Urine | Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | nih.gov |
| Accuracy | 98.2% - 105% | nih.gov | |
| Precision (Relative Deviation) | < 10% | nih.gov |
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites like 3''-Hydroxypravastatin, (R)-. nih.gov This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. enovatia.comresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar mass-to-charge (m/z) ratios. researchgate.netlongdom.org
For structural elucidation, HRMS is often coupled with tandem mass spectrometry (MS/MS). nih.gov In an HRMS/MS experiment, the intact molecular ion of 3''-Hydroxypravastatin, (R)- is isolated and then fragmented through techniques like Collision-Induced Dissociation (CID). longdom.org The resulting fragment ions are mass-analyzed with high resolution. nih.govenovatia.com This fragmentation pattern provides a wealth of structural information, acting as a molecular fingerprint that helps to identify the compound and distinguish it from its isomers. longdom.org By analyzing these fragments, researchers can piece together the molecule's structure, confirming the position of hydroxyl groups and other functional moieties. nih.gov
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is crucial for accurate analysis of analytes in complex biological matrices like plasma or urine. researchgate.net The primary goal is to remove interfering substances and concentrate the analyte of interest. researchgate.netsemanticscholar.org For 3''-Hydroxypravastatin, (R)-, both liquid-liquid extraction and solid-phase extraction are commonly employed. nih.gov
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org For the analysis of pravastatin and its metabolites, LLE has been shown to be a simple, cost-effective, and efficient method. nih.gov
A validated method for 3''-Hydroxypravastatin, (R)- utilizes LLE with ethyl acetate containing 0.1% formic acid as the extraction solvent. nih.gov The acidic nature of this solvent mixture promotes the protonation of the analyte, enhancing its extraction from the aqueous biological matrix into the organic phase. nih.gov Research has demonstrated that a two-step extraction with this solvent can yield high and reproducible recovery rates. nih.gov
LLE Recovery for 3''-Hydroxypravastatin, (R)- from Plasma
This table presents the extraction recovery percentages for 3''-Hydroxypravastatin, (R)- using a liquid-liquid extraction method with ethyl acetate (0.1% formic acid).
| Analyte | Extraction Steps | Extraction Recovery | Reference |
|---|---|---|---|
| 3''-Hydroxypravastatin, (R)- | Single Extraction | 88.7% | nih.gov |
| Double Extraction | 99.5% | nih.gov |
Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration from biological matrices. semanticscholar.orgresearchgate.net SPE utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively adsorb the analyte from the liquid sample. semanticscholar.org Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. semanticscholar.org
Automated SPE methods have been developed for the simultaneous determination of pravastatin and its 3-hydroxy isomeric metabolite in human plasma. nih.gov These methods often use disposable extraction cartridges to isolate the compounds from the biological matrix, providing a clean sample for subsequent analysis by techniques like LC-MS/MS. nih.gov The versatility of SPE allows for the use of various sorbent chemistries to optimize the extraction of specific compounds. nih.govlth.se
Preclinical Research Models and in Vitro Systems for 3 Hydroxypravastatin, R
In Vitro Enzyme Kinetic and Inhibition Assays
In vitro enzyme assays are fundamental for determining the inhibitory potential of a compound against a specific enzyme target. For statins and their metabolites, the primary enzyme of interest is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comclinpgx.org
3''-Hydroxypravastatin, (R)- is the 3-alpha-hydroxy isomeric metabolite of Pravastatin (B1207561). drugbank.com While Pravastatin is a potent competitive inhibitor of HMG-CoA reductase, its metabolites, including 3''-Hydroxypravastatin, (R)-, are reported to have negligible clinical activity. drugbank.com In vitro assays are employed to quantify this difference in inhibitory potency. These assays typically measure the rate of NADPH oxidation in the presence of the HMG-CoA substrate and the enzyme. researchgate.net The introduction of an inhibitor will decrease this rate, allowing for the calculation of kinetic parameters such as the half-maximal inhibitory concentration (IC50).
Studies comparing various statins have established the IC50 value for Pravastatin against HMG-CoA reductase, providing a benchmark for the activity of the parent compound. For instance, the IC50 value for pravastatin has been reported as 44.1 nM. researchgate.net Kinetic analyses for Pravastatin have determined its Michaelis-Menten constant (Km) and maximum velocity (Vmax), further characterizing its interaction with the enzyme. japsonline.com While specific kinetic data for 3''-Hydroxypravastatin, (R)- are not extensively detailed, its significantly reduced activity compared to the parent compound is a key finding from such assays.
Interactive Data Table: HMG-CoA Reductase Inhibition Data for Pravastatin
| Compound | Parameter | Value | Enzyme | Source |
|---|---|---|---|---|
| Pravastatin | IC50 | 44.1 nM | HMG-CoA Reductase | researchgate.net |
| Pravastatin | Km | 10.325 µM | HMG-CoA Reductase | japsonline.com |
| Pravastatin | Vmax | 94.2661 µmol/min | HMG-CoA Reductase | japsonline.com |
| 3''-Hydroxypravastatin, (R)- | Activity | Clinically Negligible | HMG-CoA Reductase | drugbank.com |
Cell-Based Models for Cellular Uptake and Metabolism Studies
Cell-based models, particularly primary hepatocytes, are indispensable for investigating the cellular uptake and subsequent metabolism of drugs. nih.govresearchgate.net Pravastatin, being a hydrophilic statin, requires active transport to enter hepatocytes, its primary site of action. researchgate.netclinpgx.org Isolated rat and human hepatocytes are frequently used to study these processes. nih.govelsevierpure.com
Studies using these models have shown that the uptake of Pravastatin is a carrier-mediated, temperature- and dose-dependent process. capes.gov.br The kinetics of this uptake have been characterized, revealing both active transport and passive diffusion components. elsevierpure.com Key transporters involved in the hepatic uptake of Pravastatin include the organic anion-transporting polypeptide (OATP) family, specifically OATP1B1 (also known as LST-1). clinpgx.orgnih.gov The characterization of uptake kinetics in these cell-based systems provides essential data for understanding the drug's disposition.
Once inside the hepatocyte, Pravastatin is metabolized to compounds including 3''-Hydroxypravastatin, (R)-. clinpgx.org These cell models allow for the identification of metabolites and the elucidation of the metabolic pathways involved. The ability of hepatocytes in culture to perform these metabolic transformations is critical for predicting in vivo outcomes. nih.gov
Interactive Data Table: Cellular Uptake Kinetics of Pravastatin in Hepatocytes
| Model System | Parameter | Value | Source |
|---|---|---|---|
| Isolated Rat Hepatocytes | Km | 16.5 µM | elsevierpure.com |
| Rat Hepatocyte Primary Culture | Km | 32.2 µM | capes.gov.br |
| Rat Hepatocyte Primary Culture | Vmax | 68 pmol/mg protein/min | capes.gov.br |
| Human Hepatocytes | Km | 11.5 µM | nih.gov |
| Plateable Human Hepatocytes | Km | 76.77 µM | nih.gov |
| Plateable Human Hepatocytes | Jmax | 134.4 pmol/min/million cells | nih.gov |
Mechanistic Investigations in Non-Human Animal Tissue Preparations (e.g., rat liver cytosol)
Non-human animal tissue preparations, such as rat liver cytosol, are valuable for mechanistic studies of drug metabolism. The cytosol fraction contains soluble enzymes responsible for many phase II conjugation reactions. nih.gov Research has demonstrated that rat liver cytosol is capable of metabolizing Pravastatin to its hydroxylated metabolites.
The formation of 3''-Hydroxypravastatin, (R)- from Pravastatin in rat liver cytosol is catalyzed by sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov The involvement of specific SULT isoforms in the liver, such as SULT2A1 and SULT2B1b in humans, highlights the importance of this pathway in xenobiotic and endobiotic metabolism. semanticscholar.org The use of rat liver cytosol allows for the isolation and characterization of these enzymatic processes, providing insight into the specific biochemical transformations that lead to the formation of metabolites like 3''-Hydroxypravastatin, (R)-.
Application of Proteomics and Chemical Genomics for Target Identification
Proteomics and chemical genomics are powerful, high-throughput approaches used to identify the molecular targets of small molecules and to understand their broader biological effects. nih.gov
Chemical Proteomics involves using a small molecule of interest as a "bait" to capture its binding proteins from a complex biological sample, such as a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. This approach can uncover both the intended "on-target" interactions and unintended "off-target" interactions, which can be crucial for understanding a compound's full pharmacological profile. nih.gov
Chemical Genomics screens libraries of small molecules against a wide array of biological targets to identify novel ligands and elucidate the function of uncharacterized proteins. acadia.com This can help in identifying new therapeutic targets and understanding the mechanisms of action of existing compounds.
For statins, proteomic and metabolomic studies have been used to investigate their pleiotropic effects beyond cholesterol lowering. nih.govmdpi.com These studies have identified changes in the levels of numerous proteins and metabolites following statin treatment, providing insights into effects on various biological pathways. nih.govnih.gov While these powerful techniques have been applied to the broader class of statins, specific studies employing proteomics or chemical genomics to identify the direct molecular targets of 3''-Hydroxypravastatin, (R)- are not widely reported. However, these methodologies represent a viable strategy to investigate if this metabolite possesses any unique biological interactions beyond the negligible inhibition of HMG-CoA reductase.
Future Research Directions and Theoretical Considerations for 3 Hydroxypravastatin, R
Deeper Elucidation of Stereospecific Metabolic Processes
The metabolism of pravastatin (B1207561) is known to be less dependent on the cytochrome P450 (CYP) enzyme system compared to other statins like lovastatin (B1675250) and simvastatin. nih.govclinpgx.orgnih.gov Instead, its biotransformation involves other pathways, including sulfation and enzymatic dehydrogenation. nih.govnih.gov The formation of hydroxylated metabolites is a key step, but the specific enzymes and stereochemical outcomes for each potential hydroxylation site are not fully characterized.
Future research should focus on identifying the precise enzymatic machinery responsible for the formation of the (R)-enantiomer of 3''-Hydroxypravastatin. While enzymes like 3 alpha-hydroxysteroid dehydrogenase have been implicated in pravastatin metabolism, their specific role in producing the 3''-hydroxy metabolite and the stereoselectivity of this reaction require detailed investigation. nih.gov
Key Research Questions:
Which specific human enzymes (e.g., in the liver, intestine) catalyze the hydroxylation of pravastatin at the 3''-position?
What are the kinetic parameters (Km, Vmax) for the formation of the (R)- and (S)-enantiomers of 3''-Hydroxypravastatin?
Do genetic polymorphisms in these metabolizing enzymes affect the stereoselective formation of 3''-Hydroxypravastatin, (R)-?
Understanding these stereospecific processes is essential because different enantiomers of a metabolite can have distinct pharmacological activities or toxicological profiles. washington.eduresearchgate.net A deeper knowledge of these metabolic pathways could help explain inter-individual variability in drug response and identify potential drug-drug interactions. chapman.edunih.gov
Table 1: Comparison of Metabolic Pathways for Different Statins
| Statin | Primary Metabolic Pathway | Key Enzymes Involved | Reference |
|---|---|---|---|
| Pravastatin | Minimal metabolism, sulfation, degradation | 3 alpha-hydroxysteroid dehydrogenase | nih.govnih.gov |
| Lovastatin | Extensive metabolism | Cytochrome P450 3A4 (CYP3A4) | nih.govclinpgx.org |
| Simvastatin | Extensive metabolism | Cytochrome P450 3A4 (CYP3A4) | clinpgx.org |
| Atorvastatin | Extensive metabolism | Cytochrome P450 3A4 (CYP3A4) | clinpgx.org |
| Fluvastatin | Metabolism via multiple pathways | Cytochrome P450 2C9 (CYP2C9) | clinpgx.orgnih.gov |
Advanced Computational Modeling for Enzyme-Metabolite Interactions
Computational modeling offers powerful tools to investigate the interactions between enzymes and their substrates at a molecular level. scielo.org.mxnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods can provide insights into the binding affinity and orientation of pravastatin within the active site of metabolizing enzymes. frontiersin.org
Future research could employ these advanced computational approaches to model the interaction between pravastatin and candidate enzymes identified through experimental studies. frontiersin.orglivermetabolism.com Such models could predict the most likely conformation of the substrate that leads to the formation of the (R)-enantiomer of 3''-Hydroxypravastatin. These in silico studies can help rationalize experimentally observed stereoselectivity and guide site-directed mutagenesis experiments to probe the roles of specific amino acid residues in the enzyme's active site. researchgate.net
Potential Computational Approaches:
Molecular Docking: To predict the binding poses of pravastatin in the active sites of human metabolizing enzymes. scielo.org.mx
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the enzyme-substrate complex over time, providing insights into conformational changes and the stability of interactions. frontiersin.org
QM/MM Simulations: To model the enzymatic reaction mechanism of hydroxylation, clarifying the electronic factors that determine stereoselectivity.
These computational studies can accelerate the identification of the relevant enzymes and provide a detailed, atomistic understanding of the metabolic process, which is difficult to achieve through experimental methods alone. mdpi.com
Development of Novel Biosynthetic Routes for (R)-Enantiomer Enrichment
To enable detailed pharmacological and toxicological studies of 3''-Hydroxypravastatin, (R)-, a reliable and stereochemically pure supply of the compound is necessary. Chemical synthesis of a specific stereoisomer can be complex and expensive. An alternative and potentially more efficient approach is to develop novel biosynthetic routes. nih.gov
Pravastatin itself is produced via a microbial fermentation process involving the stereoselective hydroxylation of compactin (mevastatin). researchgate.netnih.gov A similar strategy could be developed for the specific production of 3''-Hydroxypravastatin, (R)-. This would involve:
Enzyme Screening: Identifying microorganisms or isolating enzymes that can hydroxylate pravastatin with high regioselectivity (at the 3''-position) and stereoselectivity (to produce the (R)-enantiomer).
Metabolic Engineering: Genetically modifying a host organism (like Escherichia coli or yeast) to express the identified hydroxylating enzyme, potentially as part of a newly constructed metabolic pathway. nih.govresearchgate.net
Process Optimization: Optimizing fermentation conditions to maximize the yield and purity of the desired (R)-enantiomer.
This bio-based production strategy could provide a cost-effective and environmentally friendly method for obtaining high-purity 3''-Hydroxypravastatin, (R)- for further research. google.com
Exploration of Undiscovered Modulatory Roles in Cellular Pathways
Statins are known to have pleiotropic effects that extend beyond their primary role in inhibiting cholesterol synthesis. nih.gov These effects include modulation of inflammation, cell proliferation, and autophagy. smolecule.comnih.govmdpi.com Pravastatin has been shown to influence the mevalonate (B85504) pathway, which affects the synthesis of non-sterol isoprenoids crucial for post-translational modification of proteins like p21ras. nih.govnih.gov Additionally, pravastatin can induce autophagy by modulating signaling pathways such as mTOR and MAPK. nih.gov
It is plausible that 3''-Hydroxypravastatin, (R)- possesses its own unique biological activities, potentially modulating cellular pathways in ways distinct from the parent drug. Future research should investigate the effects of this specific metabolite on various cellular processes. High-throughput screening assays could be employed to assess its impact on a wide range of cellular targets and pathways. For instance, studies could examine its influence on gene expression profiles, protein activity, and post-translational modifications in relevant cell lines, such as hepatocytes or macrophages. nih.gov It has also been noted that pravastatin therapy can increase the expression of circulating microRNAs, such as miR-30c, suggesting another layer of regulation that could be explored for its metabolites. mdpi.com
Application of Systems Biology Approaches to Pravastatin Metabolomics
Systems biology integrates data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics) to construct a holistic view of biological systems. youtube.com Pharmacometabolomics, a subset of this field, studies how drugs affect the metabolic profile of an organism, providing insights into both on-target and off-target effects. nih.govnih.govmdpi.com
Applying a systems biology approach to the study of pravastatin and its metabolites could reveal the complete metabolic footprint of the drug. By analyzing global changes in metabolites in individuals taking pravastatin, researchers can generate a comprehensive network map of the pathways affected. nih.gov This approach would not only confirm expected changes in the cholesterol biosynthesis pathway but could also uncover novel interactions and off-target effects.
Future research could use targeted and untargeted metabolomics to specifically quantify the levels of 3''-Hydroxypravastatin, (R)- and correlate them with changes in other endogenous metabolites. Integrating this metabolomic data with proteomic and transcriptomic data could elucidate the downstream consequences of the formation of this specific metabolite and help to build predictive models of drug response and toxicity. mdpi.com
Q & A
Q. What strategies validate the absence of cross-reactivity between 3''-Hydroxypravastatin and structurally similar metabolites in immunoassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
